

Technical Guide: Synthesis and Purification of Calteridol

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Compound of Interest

Compound Name: Calteridol

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This document provides a comprehensive technical overview of the synthesis pathway and purification techniques for **Calteridol**, a calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid. The methodologies outlined are derived from established patent literature, offering a robust framework for the production of this compound.

Overview of the Synthesis Pathway

Calteridol is synthesized in a two-step process commencing from the gadolinium-containing complex, Gadoteridol. The core of the synthesis involves the removal of the gadolinium ion to form the ligand, referred to as "teridol." This intermediate is subsequently reacted with a calcium ion source to yield **Calteridol**.

Experimental Protocols

The following protocols are based on exemplary synthesis methods detailed in patent literature[1][2][3].

Step 1: Synthesis of Teridol (Decomplexation of Gadoteridol)

This initial step focuses on the removal of the gadolinium ion from Gadoteridol using a decomplexing agent, such as tartaric acid.

Protocol:

- In a suitable reactor, combine Gadoteridol (200.0 g) and tartaric acid (102.1 g) with purified water (600 ml).[1]
- Heat the reaction mixture to a temperature of 80-90°C and stir for 1 to 2 hours.[1]
- After the reaction is complete, cool the mixture to 20°C.
- Filter the resulting suspension to remove the precipitated gadolinium salt.[1]
- The filtrate, containing the teridol intermediate, is then subjected to a multi-step purification process.

Step 2: Synthesis of Calteridol

The purified teridol intermediate is then reacted with a calcium source, typically calcium carbonate, to form the final **Calteridol** product.

Protocol:

- Combine the purified teridol (132.52 g) with calcium carbonate (32.81 g) and purified water (530 ml) in a reactor.[1][2]
- Raise the temperature of the mixture to 75°C and stir for 3 hours.[1][2]
- Upon completion of the reaction, cool the solution to 10°C and filter.[1][2]
- The filtrate is then concentrated and subjected to crystallization for final purification.

Purification Techniques

A series of purification steps are employed to ensure the high purity of both the teridol intermediate and the final **Calteridol** product.

Purification of Teridol:

- Ion Exchange Chromatography: The filtrate from the decomplexation step is passed sequentially through cation and anion exchange resins to remove residual ions.[1][2]

- Nanofiltration: The eluate from the ion exchange process is then passed through a nanofilter to remove any remaining by-products and impurities.[1][2]
- Concentration: The purified filtrate is concentrated under reduced pressure to yield the teridol intermediate.

Purification of **Calteridol**:

- Crystallization: The concentrated filtrate from the **Calteridol** synthesis is dissolved in purified water (265 ml) and heated to 40°C. Acetone (1325 ml) is then added to induce crystallization.[3]
- Isolation and Drying: The formed crystals are cooled to 20°C, filtered, and then dried to yield the final **Calteridol** product.[1][2]

Data Presentation

The following tables summarize the quantitative data from the described synthesis and purification processes.

Parameter	Value	Unit
Starting Material	Gadoteridol	-
Amount of Gadoteridol	200.0	g
Decomplexing Agent	Tartaric Acid	-
Amount of Tartaric Acid	102.1	g
Solvent	Purified Water	-
Volume of Water	600	ml
Reaction Temperature	80 - 90	°C
Reaction Time	1 - 2	hours
Product	Teridol	-
Yield of Teridol	132.52 (91.5%)	g (%)

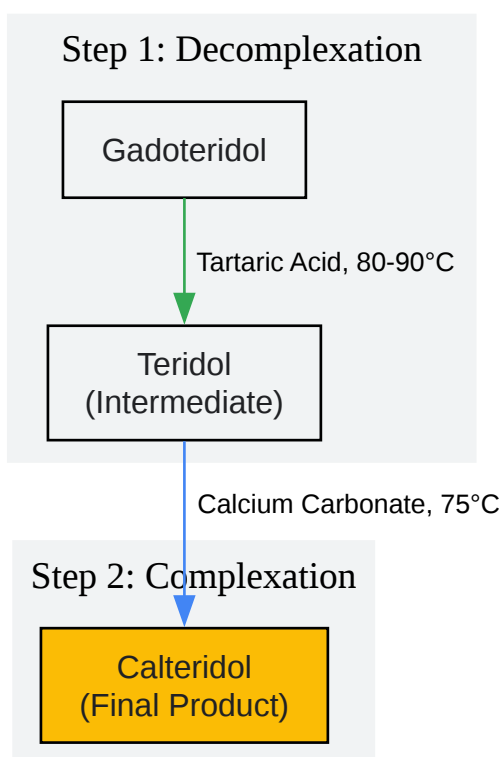
Table 1: Quantitative Data for
Teridol Synthesis

Parameter	Value	Unit
Starting Material	Teridol	-
Amount of Teridol	132.52	g
Calcium Source	Calcium Carbonate	-
Amount of Calcium Carbonate	32.81	g
Solvent	Purified Water	-
Volume of Water	530	ml
Reaction Temperature	75	°C
Reaction Time	3	hours
Product	Calteridol	-
Yield of Calteridol	137.62 (91.0%)	g (%)

Table 2: Quantitative Data for
Calteridol Synthesis

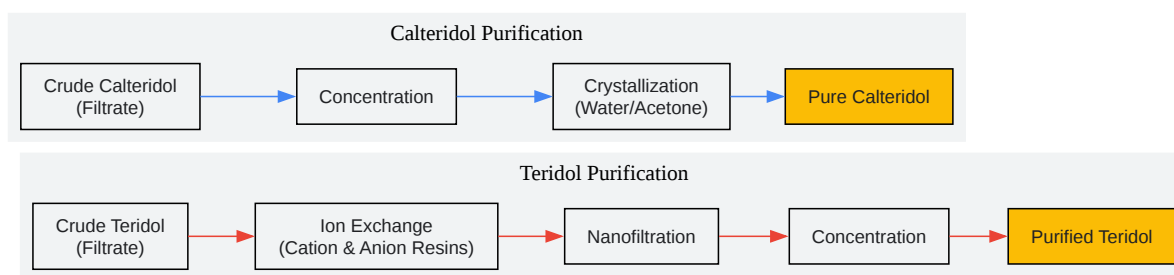
Visualized Workflows

The following diagrams illustrate the synthesis pathway and purification workflow for **Calteridol**.



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Caption: Synthesis pathway of **Calteridol** from Gadoteridol.



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Caption: Purification workflow for Teridol and **Calteridol**.

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